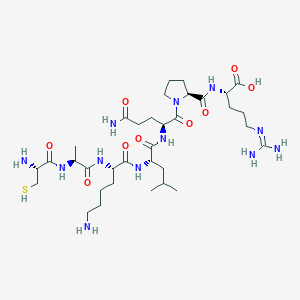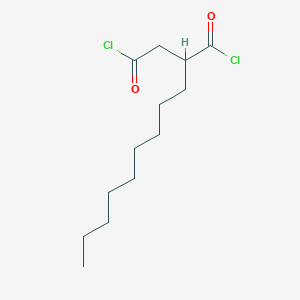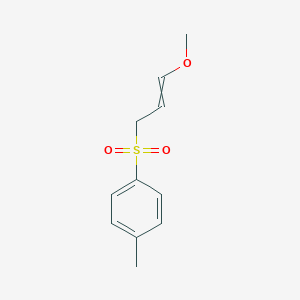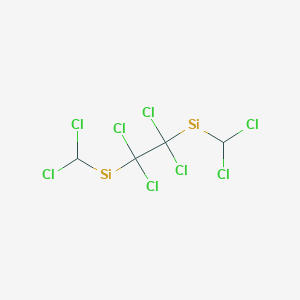
2,2'-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two fluorene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) typically involves a multi-step organic synthesis process. One common method includes the reaction of 9,9-dimethylfluorene with naphthalene-1,4-diyl dibromide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) for its high electron mobility and stability.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The naphthalene and fluorene units provide a conjugated system that facilitates electron transport. This property is crucial for its function in organic electronics, where it acts as an electron donor or acceptor, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene)bis(oxirane): Similar in structure but with additional oxirane groups, used in polymer synthesis.
Naphthalene diimide-based polymers: Known for their strong electron affinity and high electron mobility, used in similar applications as 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene).
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) is unique due to its specific combination of naphthalene and fluorene units, which provide a balance of stability, electron mobility, and versatility in chemical modifications. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Propriétés
Numéro CAS |
653599-45-2 |
|---|---|
Formule moléculaire |
C40H32 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
2-[4-(9,9-dimethylfluoren-2-yl)naphthalen-1-yl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C40H32/c1-39(2)35-15-9-7-13-31(35)33-19-17-25(23-37(33)39)27-21-22-28(30-12-6-5-11-29(27)30)26-18-20-34-32-14-8-10-16-36(32)40(3,4)38(34)24-26/h5-24H,1-4H3 |
Clé InChI |
DBZHJXTVBLRLFH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)

![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)


![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)


-](/img/structure/B12537098.png)


![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
